(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Catalog No.
S735371
CAS No.
177966-64-2
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

177966-64-2

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1

InChI Key

IXUMACXMEZBPJG-JOCHJYFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Synonyms

177966-64-2;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;Fmoc-D-4-Fluorophenylalanine;Fmoc-4-fluoro-D-phenylalanine;Fmoc-D-Phe(4-F)-OH;Fmoc-D-4-Fluorophe;FMOC-4-FLUORO-D-PHE;(R)-N-FMOC-4-FLUOROPHENYLALANINE;ST50826336;FMOC-PF-D-PHE-OH;KSC925C2F;47427_ALDRICH;SCHEMBL119587;FMOC-P-FLUORO-D-PHE-OH;FMOC-D-4-FLUORO-PHE-OH;47427_FLUKA;CTK8C5122;MolPort-001-771-328;ZINC621945;ANW-74238;CF-336;N-FMOC-D-4-FLUOROPHENYLALANINE;AB05323;AM83348;RTR-008151

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O

Peptide Synthesis

Fmoc-D-Phe(4-F)-OH is a valuable building block in the synthesis of peptides containing D-phenylalanine with a 4-fluoro substitution. Peptides are chains of amino acids linked together by peptide bonds and play crucial roles in biological processes. Fmoc chemistry is a widely used technique for solid-phase peptide synthesis, where amino acids are sequentially added to a solid support to create the desired peptide chain. The Fmoc group in Fmoc-D-Phe(4-F)-OH ensures proper protection of the amino group during peptide chain assembly and can be selectively removed under mild conditions to allow for further chain elongation [PubChem, Fmoc-D-Phe(4-F)-OH, ].

Protein Engineering

Fmoc-D-Phe(4-F)-OH can be used to introduce a 4-fluorophenylalanine residue into proteins at specific positions. This can be helpful in studying the structure-function relationship of proteins. By incorporating this modified amino acid, researchers can probe the effect of the fluorine substitution on protein folding, stability, and activity [NCBI, Protein Engineering, ].

XLogP3

4.7

Wikipedia

Fmoc-4-fluoro-D-phenylalanine

Dates

Modify: 2023-08-15

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